molecular formula C12H8N2 B1369846 2-Phenylnicotinonitrile CAS No. 39065-49-1

2-Phenylnicotinonitrile

Cat. No. B1369846
CAS RN: 39065-49-1
M. Wt: 180.2 g/mol
InChI Key: VLXSSSFLMFXUJQ-UHFFFAOYSA-N
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Description

2-Phenylnicotinonitrile is a chemical compound with the CAS Number: 39065-49-1. Its molecular formula is C12H8N2 and it has a molecular weight of 180.21 . It is also known by other names such as 2-Phenylpyridine-3-carbonitrile, 2-phenyl-3-cyanopyridine, and cyanophenylpyridine .


Molecular Structure Analysis

The molecular structure of 2-Phenylnicotinonitrile consists of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond . The InChI code for 2-Phenylnicotinonitrile is 1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylnicotinonitrile include a molecular weight of 180.20 g/mol, a XLogP3-AA of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 180.068748264 g/mol, a monoisotopic mass of 180.068748264 g/mol, a topological polar surface area of 36.7 Ų, a heavy atom count of 14, and a covalently-bonded unit count of 1 .

Scientific Research Applications

1. Corrosion Inhibition

  • Summary of Application: 2-Phenylnicotinonitrile is used as a corrosion inhibitor for carbon steel in sulfuric acid solution . This application is particularly relevant in the chemical industry where carbon steel is widely used.
  • Methods of Application: The corrosion inhibition is performed using a weight-loss method and scanning electron microscopy (SEM). The impact of temperature on the inhibition mechanism is investigated at various temperatures (20–50 °C) .
  • Results: The inhibitive efficiency diminished with increasing temperatures. The maximum inhibitive efficiency of 97.45% was achieved at a temperature of 20 °C, the concentration of 2- (butylamino)-4-phenylnicotinonitrile (BAPN) inhibitor of 5×10 -4 M, and H 2 SO 4 acid concentration of 0.5 M .

2. Cytotoxicity and Photophysical Investigations

  • Summary of Application: 2-Phenylnicotinonitrile is studied for its cytotoxicity against breast cancer cell lines and its photophysical properties .
  • Methods of Application: The study involves the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), testing their cytotoxicity against breast cancer cell lines, and investigating their photophysical properties .
  • Results: Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin . The fluorescence spectra of the synthesized APNs in different solvents reveal solvent-dependent shifts in the emission maximum values .

3. Green Synthesis of Nicotinonitriles

  • Summary of Application: 2-Phenylnicotinonitrile is used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . This application is particularly relevant in the field of organic synthesis.
  • Methods of Application: The synthesis involves the use of nanomagnetic metal-organic frameworks . The specific experimental procedures and technical details are not provided in the available information.

4. Nucleoside Synthesis

  • Summary of Application: 2-Phenylnicotinonitrile derivatives are used in the synthesis of nucleosides . This application is particularly relevant in the field of biochemistry and medicinal chemistry.
  • Methods of Application: The synthesis involves the coupling of 2-oxonicotinonitrile derivatives with peracetylated glucopyranosyl bromide in DMF containing K2CO3 .

5. Green Synthesis of Nicotinonitriles

  • Summary of Application: 2-Phenylnicotinonitrile is used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . This application is particularly relevant in the field of organic synthesis.
  • Methods of Application: The synthesis involves the use of nanomagnetic metal-organic frameworks . The specific experimental procedures and technical details are not provided in the available information.

6. Nucleoside Synthesis

  • Summary of Application: 2-Phenylnicotinonitrile derivatives are used in the synthesis of nucleosides . This application is particularly relevant in the field of biochemistry and medicinal chemistry.
  • Methods of Application: The synthesis involves the coupling of 2-oxonicotinonitrile derivatives with peracetylated glucopyranosyl bromide in DMF containing K2CO3 .

properties

IUPAC Name

2-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXSSSFLMFXUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592595
Record name 2-Phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylnicotinonitrile

CAS RN

39065-49-1
Record name 2-Phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39065-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-cyanopyridine (4.06 g, 29.3 mmol) in toluene (60 mL) was added phenylboronic acid (5.4 g, 43.9 mmol), potassium carbonate (6.1 g, 44.1 mmol) and tetrakis(triphenylphosphine)palladium (1.7 g, 1.5 mmol). The mixture was refluxed under nitrogen for 24 hours, then the solvent was removed under reduced pressure. The residue was purified on a silica gel column using 100% CH2Cl2 then 99:1 CH2Cl2:MeOH as mobile phase. Pure fractions were combined and dried in vacuo to yield the solid 2-phenyl-3 cyanopyridine (5.0 g, HPLC RT=2.98 min, method A; LC-MS m/z=181).
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One

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